2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
The compound 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (CAS: 1105217-53-5, molecular formula: C₂₈H₂₉N₅O₃, molecular weight: 483.56 g/mol) is a pyrazolo[4,3-c]pyridinone derivative characterized by three key substituents :
- Position 2: A phenyl group.
- Position 5: An isopropyl (propan-2-yl) group.
- Position 7: A piperazine-1-carbonyl moiety substituted with a 2-phenylethyl chain.
This scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as inferred from structurally related compounds (e.g., pyrazolo[1,5-a]pyrimidinones in and TYK2 inhibitors in ) .
Properties
IUPAC Name |
2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O2/c1-21(2)32-19-24(26-25(20-32)28(35)33(29-26)23-11-7-4-8-12-23)27(34)31-17-15-30(16-18-31)14-13-22-9-5-3-6-10-22/h3-12,19-21H,13-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLFOYNVNRBZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This step involves the reaction of the intermediate with piperazine derivatives under suitable conditions, such as reflux in an appropriate solvent.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a pyrazolo[4,3-c]pyridinone core with several analogues, but differences in substituents significantly alter physicochemical properties (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The 2-phenylethyl group in the target compound enhances lipophilicity compared to analogues with shorter (e.g., methyl) or polar (e.g., tetrahydrofuran) substituents .
Biological Activity
2-Phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a piperazine moiety and various functional groups, suggest diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.60 g/mol. The presence of multiple functional groups enhances its reactivity and solubility, making it a candidate for various biological assays.
Antitubercular Properties
Recent studies have highlighted the antitubercular activity of derivatives related to this compound. Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis H37Ra, which is crucial given the global health concerns surrounding tuberculosis (TB) .
Serotonin Reuptake Inhibition
The compound's structural similarity to known serotonin reuptake inhibitors suggests potential psychopharmacological applications . Studies on related piperazine derivatives indicate that modifications can lead to improved selectivity and efficacy as serotonin-selective reuptake inhibitors (SSRIs) .
Cytotoxicity Studies
Cytotoxicity studies have demonstrated that compounds within the pyrazolo[4,3-c]pyridine class can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound were evaluated for their ability to induce apoptosis in cancer cells .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Antitubercular Activity | Demonstrated significant inhibition of M. tuberculosis H37Ra | Potential for developing new TB treatments |
| Cytotoxicity Evaluation | Showed effective cytotoxicity against multiple cancer cell lines | Suggests use in cancer therapy |
| SSRI Activity Assessment | Indicated potential as a serotonin reuptake inhibitor | Possible applications in treating depression and anxiety disorders |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the pyrazolo[4,3-c]pyridine core may contribute to its anticancer properties through interference with cellular signaling pathways.
Q & A
Q. What are the standard synthetic routes for constructing the pyrazolo[4,3-c]pyridin-3-one core in this compound?
The pyrazolo[4,3-c]pyridinone core can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or enaminones. For example:
- Step 1 : React ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol to form pyrazole intermediates .
- Step 2 : Introduce the pyridinone ring by cyclizing with a carbonyl source (e.g., DMF-DMA) under basic conditions .
- Key Consideration : Regioselectivity is controlled by substituent positioning; use anhydrous solvents to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H/13C NMR : Assign protons and carbons in the pyrazole (δ 6.5–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) regions. Confirm carbonyl signals (C=O at ~170 ppm in 13C NMR) .
- IR Spectroscopy : Identify the amide carbonyl stretch (~1650–1700 cm⁻¹) and pyridinone C=O (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl or phenethyl groups) .
Advanced Research Questions
Q. How can researchers optimize the coupling reaction between the piperazine-carbonyl moiety and the pyrazolo-pyridinone system?
- Coupling Agents : Use HOBt/TBTU or EDCI with DMF as a solvent for amide bond formation. Example: React 4-(2-phenylethyl)piperazine with activated pyrazolo-pyridinone carboxylic acid (prepared via mixed anhydride or NHS ester) .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry (1.2:1 piperazine:carboxylic acid) to minimize side products .
- Purification : Use column chromatography (SiO₂, gradient elution) or recrystallization from ethanol/water .
Q. What strategies are recommended to resolve contradictory biological activity data across enzyme inhibition assays?
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls like EDTA for metalloenzymes) .
- Buffer Optimization : Test pH (6.5–7.5 for phosphatases) and ionic strength (e.g., 150 mM NaCl for kinases) to stabilize enzyme-compound interactions .
- Dose-Response Curves : Perform IC50 measurements in triplicate using nonlinear regression (GraphPad Prism) to address variability .
Q. How can computational methods predict the binding affinity of this compound with potential targets?
- Molecular Docking : Use AutoDock Vina to model interactions with phosphodiesterase (PDE) or carbonic anhydrase (hCA) active sites. Focus on hydrogen bonds with piperazine NH and hydrophobic contacts with the phenyl/isopropyl groups .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex .
- SAR Analysis : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) and calculate binding free energy (MM/PBSA) to prioritize derivatives .
Q. What are the critical considerations in designing SAR studies for derivatives to enhance selectivity?
- Substituent Variation : Replace the phenethyl group with bulkier arylpiperazines (e.g., 4-trifluoromethylphenyl) to probe steric effects .
- Bioisosteric Replacement : Substitute the pyridinone carbonyl with thiocarbonyl or sulfonamide to modulate electron density .
- Metabolic Stability : Assess microsomal degradation (human liver microsomes) and introduce fluorinated groups to improve half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between cancer cell lines?
Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?
- Tautomeric Equilibrium : Pyrazolo-pyridinones may exhibit keto-enol tautomerism. Use deuterated DMSO to stabilize the keto form and assign peaks correctly .
- Impurity Identification : Compare with synthetic intermediates (e.g., unreacted piperazine) via spiking experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
